Cas no 262433-02-3 (4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester)

4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid pinacol ester is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The tert-butoxycarbonyl (Boc) protecting group enhances handling by preventing unwanted side reactions, while the pinacol ester moiety improves solubility and shelf life. The methoxy substituent influences electronic properties, facilitating selective coupling in complex syntheses. This compound is particularly useful in pharmaceutical and materials science research, where controlled functionalization of aromatic systems is required. Its crystalline form ensures consistent purity, making it a reliable reagent for precision applications in organic synthesis.
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester structure
262433-02-3 structure
Product name:4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester
CAS No:262433-02-3
MF:C18H28BNO5
MW:349.229625701904
MDL:MFCD08458201
CID:247486
PubChem ID:17750221

4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
    • 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid, pinacol ester
    • Carbamic acid,N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-,1,1-dimethy...
    • Carbamic acid,N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-,1,1-dimethylethyl ester
    • tert-butyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
    • tert-butyl [2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
    • J-016344
    • HTNAUNFQAMHASO-UHFFFAOYSA-N
    • tert-Butyl(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
    • BS-18924
    • AKOS015960155
    • tert-butyl N-[2-methoxy-4-(4,4,5 ,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
    • 262433-02-3
    • CS-0168737
    • SB83298
    • SY279689
    • 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid pinacol ester, AldrichCPR
    • MFCD08458201
    • 4-(tert-butoxycarbonylamino)-3-methoxyphenyl-boronic acid pinacol ester
    • F20476
    • A877297
    • 4-(Boc-amino)-3-methoxyphenylboronic Acid Pinacol Ester
    • Carbamic acid, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester
    • SCHEMBL65967
    • C18H28BNO5
    • tert-butyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
    • DTXSID10590361
    • 4-Boc-amino-3-methoxyphenylboronic acid pinacol ester
    • tert-butyl N-[2-methoxy-4-(4, 4, 5, 5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)phenyl]carbamate
    • N-[2-METHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]CARBAMIC ACID TERT-BUTYL ESTER
    • XH0378
    • 1-(Boc-amino)-2-methoxy-benzene-4-boronic Acid Pinacol Ester
    • 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester
    • MDL: MFCD08458201
    • Inchi: InChI=1S/C18H28BNO5/c1-16(2,3)23-15(21)20-13-10-9-12(11-14(13)22-8)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H,20,21)
    • InChI Key: HTNAUNFQAMHASO-UHFFFAOYSA-N
    • SMILES: CC(C)(OC(NC1=C(OC)C=C(B2OC(C)(C(C)(O2)C)C)C=C1)=O)C

Computed Properties

  • Exact Mass: 349.20600
  • Monoisotopic Mass: 349.2060532g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • PSA: 66.02000
  • LogP: 3.41440

4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester Security Information

4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1239377-100mg
tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
262433-02-3 98%
100mg
¥89 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1239377-1g
tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
262433-02-3 98%
1g
¥218 2023-04-14
SHENG KE LU SI SHENG WU JI SHU
sc-310944A-1g
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid, pinacol ester,
262433-02-3
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¥1805.00 2023-09-05
Apollo Scientific
OR361602-1g
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262433-02-3 98%
1g
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I169133-1g
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid pinacol ester
262433-02-3
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¥467.00 2021-05-24
TRC
B809985-100mg
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester
262433-02-3
100mg
$ 80.00 2022-06-06
abcr
AB175546-25 g
4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid, pinacol ester; .
262433-02-3
25g
€755.80 2023-05-07
Alichem
A019109519-10g
tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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Fluorochem
219134-5g
tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
262433-02-3 95%
5g
£98.00 2022-03-01
eNovation Chemicals LLC
Y1223367-5g
tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
262433-02-3 95%
5g
$450 2024-06-03

4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester Production Method

4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester Related Literature

Additional information on 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester

Introduction to 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester (CAS No. 262433-02-3)

The compound 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester, identified by its CAS number 262433-02-3, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This boronic acid derivative is particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis that enables the formation of carbon-carbon bonds under mild conditions. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a pinacol ester moiety enhances its versatility, making it an indispensable tool in the synthesis of complex molecules, especially in medicinal chemistry.

In recent years, the demand for high-quality intermediates in drug discovery has surged, driven by the need for more efficient and scalable synthetic routes. The 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester stands out due to its robustness and compatibility with a wide range of reaction conditions. Its application in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents, underscores its importance. For instance, recent studies have highlighted its role in the preparation of kinase inhibitors, where precise control over regioselectivity and yield is critical.

The Boc-protected amino group in this compound serves as a crucial handle for further functionalization, allowing chemists to introduce additional modifications without premature deprotection. This feature is particularly advantageous in multi-step syntheses where orthogonal reactions are required. Moreover, the 3-methoxyphenyl scaffold provides a lipophilic character that can be beneficial for improving the pharmacokinetic properties of drug candidates. This combination of features makes it a preferred choice for medicinal chemists aiming to optimize their synthetic pathways.

Recent advancements in boronic acid chemistry have further solidified the significance of this compound. For example, modifications in boronic ester stability have enabled longer reaction times and higher yields in cross-coupling reactions. The pinacol ester form, in particular, is known for its excellent stability under various conditions, including aqueous media, which broadens its applicability. This stability is attributed to the chelating effect of the pinacolato ligand, which minimizes unwanted side reactions such as oxidation or hydrolysis.

The pharmaceutical industry has been leveraging these properties to develop novel therapeutic agents. A notable example is the synthesis of antiviral compounds where biaryl structures play a pivotal role. The ability to efficiently construct these structures using 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester has accelerated several drug development programs. Additionally, its use in the preparation of fluorescent probes for biological imaging underscores its versatility beyond traditional pharmaceutical applications.

In conclusion, the compound 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester (CAS No. 262433-02-3) represents a significant advancement in synthetic chemistry. Its unique structural features and reactivity make it an invaluable asset in both academic research and industrial applications. As methodologies continue to evolve, this compound will likely remain at the forefront of boronic acid-based synthetic strategies, contributing to the discovery and development of new medicines.

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Amadis Chemical Company Limited
(CAS:262433-02-3)4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic Acid Pinacol Ester
A877297
Purity:99%
Quantity:25g
Price ($):292.0